molecular formula C25H28O6 B605008 5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone CAS No. 151649-32-0

5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone

Cat. No. B605008
M. Wt: 424.49
InChI Key: WWFVAIXZPACOBJ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone, also known as 6,8-Diprenylorobol, is a compound with the molecular formula C25H26O6 . It has an average mass of 422.470 Da and a monoisotopic mass of 422.172943 Da .


Synthesis Analysis

The synthesis of prenylated flavanones, such as 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone, has been reported in the literature . For example, 5,7-Dihydroxy-8-C-prenylflavanone (glabranin) was synthesized from phloroacetophenone . All new products were characterized based on spectral data .


Molecular Structure Analysis

The molecular structure of 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone can be found in various databases . The compound has a complex structure with multiple hydroxyl groups and prenyl side chains .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone include its molecular formula (C25H26O6), average mass (422.470 Da), and monoisotopic mass (422.172943 Da) .

Scientific Research Applications

Antimicrobial Activity

5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone and related compounds have shown significant antimicrobial properties. A study synthesized a similar compound, 4′,5,7-Trihydroxy-3′-prenylflavanone, and tested its antibacterial effects against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound exhibited notable antibacterial activity, suggesting potential applications in antimicrobial therapies (Adib et al., 2008).

Anti-Plasmodial Properties

Flavanone derivatives, closely related to 5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone, have demonstrated anti-plasmodial activity. The study on Erythrina abyssinica, which isolated flavanones like 4',7-dihydroxy-3'-methoxy-5'-prenylflavanone, showed significant activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (Yenesew et al., 2004).

Anti-Cancer Effects

Prenylflavone derivatives, similar to 5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone, have shown potential in cancer treatment. A study on Broussonetia papyrifera identified prenylflavones that exhibited potent anti-proliferation effects on ER-positive breast cancer MCF-7 cells. These compounds also demonstrated the ability to inhibit tumor growth in vivo (Guo et al., 2013).

Biotransformation Studies

Research on the biotransformation of prenylflavanones like isoxanthohumol, a major hop prenylflavanone in beer, has provided insights into the metabolic fates of such compounds in mammalian systems. The study revealed various diastereomeric pairs of oxygenated metabolites, contributing to our understanding of the metabolic processes involving prenylflavanones (Kim et al., 2019).

properties

CAS RN

151649-32-0

Product Name

5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone

Molecular Formula

C25H28O6

Molecular Weight

424.49

IUPAC Name

(2S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-8-16-23(29)17(9-6-14(3)4)25-22(24(16)30)20(28)12-21(31-25)15-7-10-18(26)19(27)11-15/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1

InChI Key

WWFVAIXZPACOBJ-NRFANRHFSA-N

SMILES

O=C1C[C@@H](C2=CC=C(O)C(O)=C2)OC3=C1C(O)=C(C/C=C(C)\C)C(O)=C3C/C=C(C)\C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6,8-Diprenyleriodictyol;  6,8 Diprenyleriodictyol;  6,8-Di-prenyleriodictyol;  6 8 Diprenyleriodictyol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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